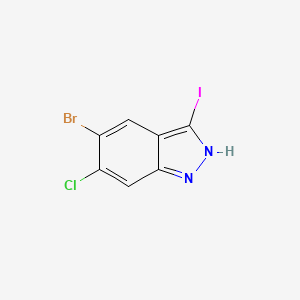
7-chloro-N-(3,4-dimethylphenyl)quinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“7-chloro-N-(3,4-dimethylphenyl)quinazolin-4-amine” is a type of quinazoline derivative . Quinazoline derivatives are important in medicinal chemistry due to their wide range of biological properties .
Synthesis Analysis
Quinazoline derivatives have drawn significant attention in synthesis and bioactivities research . They are synthesized using various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Molecular Structure Analysis
The molecular structure of “7-chloro-N-(3,4-dimethylphenyl)quinazolin-4-amine” consists of a quinazoline core with a chlorine atom at the 7th position and a 3,4-dimethylphenyl group attached to the nitrogen atom . The molecular formula is C16H15N3 .Chemical Reactions Analysis
Quinazoline derivatives, including “7-chloro-N-(3,4-dimethylphenyl)quinazolin-4-amine”, have been evaluated for various biological activities. For instance, some compounds have shown anti-inflammatory activity comparable to indomethacin .Applications De Recherche Scientifique
- Tyrosine Kinase Inhibitor : The compound’s structure suggests it could target tyrosine kinases, which play a crucial role in cell signaling and cancer progression .
- Quinazoline Synthesis : The compound itself is part of the quinazoline family. Scientists explore its use as a building block for synthesizing other quinazoline derivatives with diverse biological activities .
- Catalyst for Allylation and Benzylation Reactions : It can catalyze allylation and benzylation reactions, making it valuable in organic synthesis .
- Potential Sedative-Hypnotic Effects : Investigation into its impact on GABA receptors may reveal sedative or hypnotic properties .
- Immune Response Enhancement : In bladder cancer (NMIBC) patients, immunotherapy is often applied. Researchers explore compounds like this one to enhance immune responses .
- α-Glucosidase Inhibitor : 2-(4-bromophenyl)-quinazolin-4(3H)-one, a related compound, exhibits α-glucosidase inhibitory activity. Similar mechanisms may apply to our compound .
Medicinal Chemistry and Drug Development
Organic Synthesis and Catalysis
Neuroscience and Central Nervous System Research
Immunotherapy and Cancer Treatment
Enzyme Inhibition and Metabolic Disorders
Orientations Futures
The future directions for “7-chloro-N-(3,4-dimethylphenyl)quinazolin-4-amine” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . This could include the development of new synthetic methods and the investigation of their mechanisms of action .
Mécanisme D'action
Target of Action
The primary targets of 7-chloro-N-(3,4-dimethylphenyl)quinazolin-4-amine are bacterial cells, particularly Pseudomonas aeruginosa . This compound has been found to inhibit biofilm formation in these bacteria, which is regulated by the quorum sensing system .
Mode of Action
7-chloro-N-(3,4-dimethylphenyl)quinazolin-4-amine interacts with its targets by inhibiting biofilm formation at sub-minimum inhibitory concentrations (sub-MICs) . It also decreases cell surface hydrophobicity, compromising bacterial cells adhesion . Furthermore, it curtails the exopolysaccharide production, which constitutes the major component of the matrix binding biofilm components together .
Biochemical Pathways
The affected pathways involve the quorum sensing system of Pseudomonas aeruginosa . This system regulates biofilm formation, a key factor in bacterial pathogenicity and invasion potential . By inhibiting this system, 7-chloro-N-(3,4-dimethylphenyl)quinazolin-4-amine disrupts the bacteria’s ability to form biofilms, thereby reducing their pathogenicity .
Pharmacokinetics
The compound’s molecular weight and structure suggest that it may have good bioavailability
Result of Action
The molecular and cellular effects of 7-chloro-N-(3,4-dimethylphenyl)quinazolin-4-amine’s action include the inhibition of biofilm formation and the reduction of cell surface hydrophobicity in Pseudomonas aeruginosa . These effects compromise the bacteria’s ability to adhere to surfaces and form biofilms, thereby reducing their pathogenicity .
Propriétés
IUPAC Name |
7-chloro-N-(3,4-dimethylphenyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3/c1-10-3-5-13(7-11(10)2)20-16-14-6-4-12(17)8-15(14)18-9-19-16/h3-9H,1-2H3,(H,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJDVBCFJOCCQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC=NC3=C2C=CC(=C3)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-N-(3,4-dimethylphenyl)quinazolin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

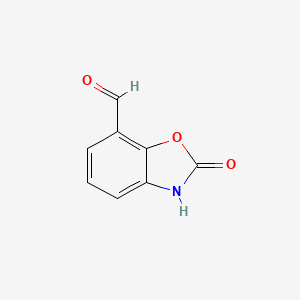


![N-(4-fluorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2381472.png)
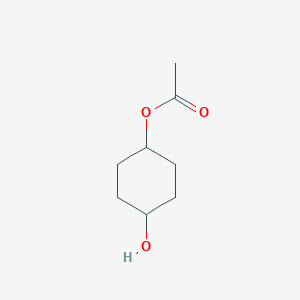

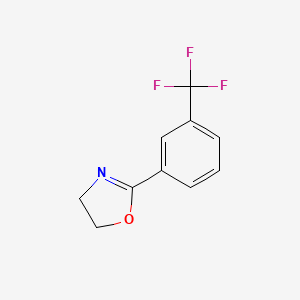
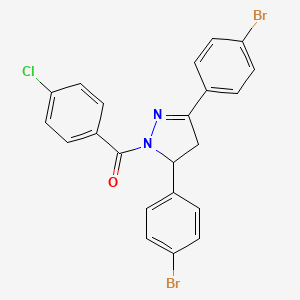
![3-(4-Formyl-2-methoxyphenoxy)-N-[2-(4-methylphenyl)-2-pyrrolidin-1-ylethyl]propanamide](/img/structure/B2381481.png)

![(2Z)-2-[(4-carbamoylphenyl)imino]-7-hydroxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2381485.png)
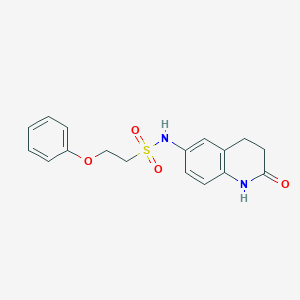
![Methyl 2-[2-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-4-yl]acetate](/img/structure/B2381490.png)
